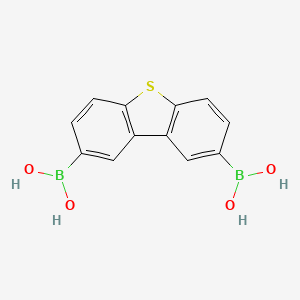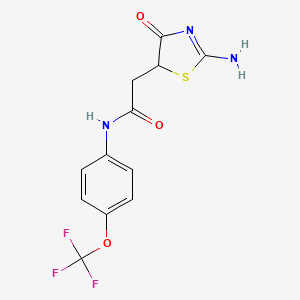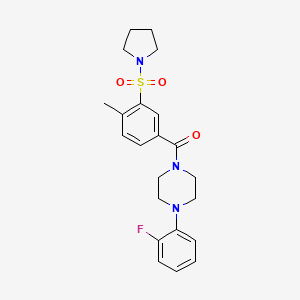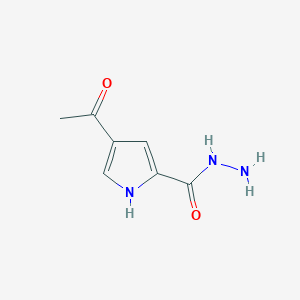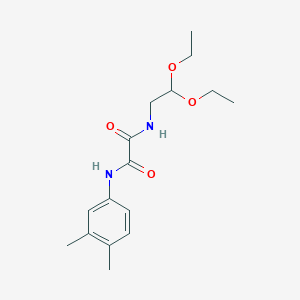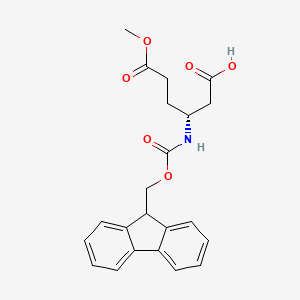
(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid” is a chemical compound. However, detailed information about this specific compound is not readily available123.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this particular compound4.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods567. However, specific information about the molecular structure analysis of this compound is not available.
Chemical Reactions Analysis
Chemical reactions involving a specific compound can be analyzed using various techniques8910. However, specific information about the chemical reactions involving this compound is not available.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques141516. However, specific information about the physical and chemical properties of this compound is not available.Scientific Research Applications
Protective Group in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is recognized for its utility in protecting hydroxy-groups during peptide synthesis. This protection is essential for preventing unintended reactions and ensuring the correct sequence and structure of the synthesized peptide. Fmoc can be removed under mild base conditions without disturbing other sensitive groups in the molecule, highlighting its compatibility with a variety of acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Facilitating Solid Phase Peptide Synthesis (SPPS)
Fmoc derivatives are instrumental in improving the efficiency of solid phase peptide synthesis (SPPS), especially in creating peptides with "difficult sequences." The reversible protection of the amide bond by Fmoc groups aids in minimizing interchain associations, which can complicate the synthesis process. This approach is beneficial for assembling peptides that are prone to aggregation or misfolding during synthesis (Johnson et al., 1993).
Synthesis of Oligomers and Analogs
Fmoc-protected sugar amino acids derived from neuraminic acids have been utilized to efficiently synthesize oligomers varying in length. This method facilitates the assembly of compounds with potential applications in drug development and biomolecular research, illustrating the versatility of Fmoc protection in synthesizing complex organic molecules (Gregar & Gervay-Hague, 2004).
Development of Novel Fluorescence Probes
The Fmoc group has found application beyond peptide synthesis. It has been used in the development of novel fluorescence probes for detecting reactive oxygen species (ROS) in biological systems. These probes are designed to selectively detect highly reactive oxygen species, such as hydroxyl radicals, offering tools for biological and chemical studies on the roles of ROS in various processes (Setsukinai et al., 2003).
Interfacial Layer in Organic Solar Cells
Innovative applications of polyfluorenes, related to Fmoc chemistry, have been explored in the development of organic solar cells. Water-soluble polyfluorenes have been used as an interfacial layer to enhance the performance of solar cells, demonstrating the potential of fluorenyl compounds in renewable energy technologies (Oh et al., 2010).
Safety And Hazards
Future Directions
The future directions in the study of a compound often depend on the current state of knowledge and the potential applications of the compound2021. However, specific information about the future directions in the study of this compound is not available.
Please note that this analysis is based on the information currently available and may not be comprehensive. Further research may provide more detailed information about this compound.
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-28-21(26)11-10-14(12-20(24)25)23-22(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,27)(H,24,25)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHAEYHTHOUSIV-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

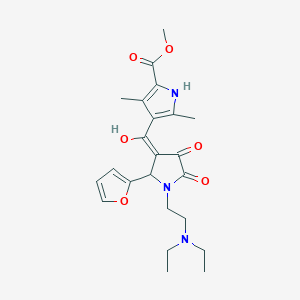
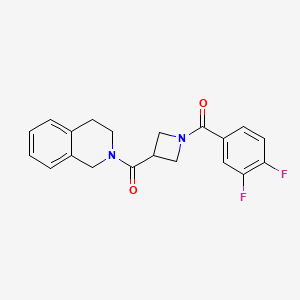
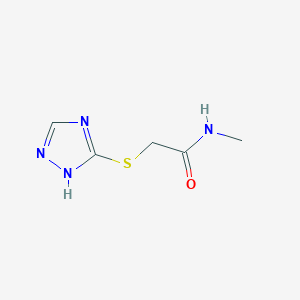
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862232.png)
![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)
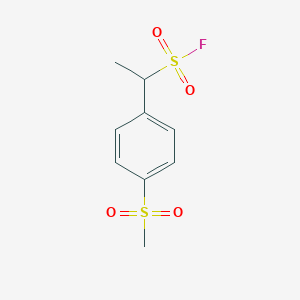
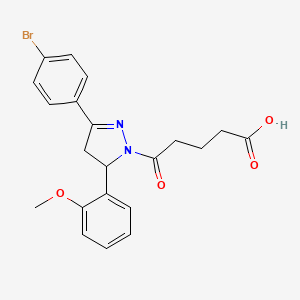
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2862241.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2862242.png)
